molecular formula C15H19NO3 B2711176 Pentan-3-yl 4-(prop-2-enamido)benzoate CAS No. 2361735-19-3

Pentan-3-yl 4-(prop-2-enamido)benzoate

Cat. No.: B2711176
CAS No.: 2361735-19-3
M. Wt: 261.321
InChI Key: KAEJUWVHRUXAAO-UHFFFAOYSA-N
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Description

Pentan-3-yl 4-(prop-2-enamido)benzoate is a synthetic benzoate ester derivative characterized by two key structural features:

  • Ester group: A branched pentan-3-yl (C₅H₁₁O) chain, which confers moderate lipophilicity compared to shorter esters like ethyl or methyl.
  • Substituent: A prop-2-enamido (acrylamido) group at the 4-position of the benzoate ring.

Properties

IUPAC Name

pentan-3-yl 4-(prop-2-enoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-4-13(5-2)19-15(18)11-7-9-12(10-8-11)16-14(17)6-3/h6-10,13H,3-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEJUWVHRUXAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC(=O)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentan-3-yl 4-(prop-2-enamido)benzoate typically involves the esterification of 4-(prop-2-enoylamino)benzoic acid with pentan-3-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Pentan-3-yl 4-(prop-2-enamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Pentan-3-yl 4-(prop-2-enamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentan-3-yl 4-(prop-2-enamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-enoylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzoate Esters

The following compounds from the evidence share structural similarities and provide a basis for comparison:

Compound Name (Source) Ester Group Benzoate Substituent Key Features
Pentan-3-yl 4-(prop-2-enamido)benzoate (Target) Pentan-3-yl Prop-2-enamido (acrylamido) Conjugated amide, branched ester
I-6230, I-6232, I-6273 () Ethyl Phenethylamino derivatives with pyridazine or isoxazole Heterocyclic moieties, amino linkers
I-6373, I-6473 () Ethyl Phenethylthio/phenethoxy with methylisoxazole Thio/ether linkages, isoxazole rings
Biotinyl-methyl 4-(amidomethyl)benzoate () Methyl Amidomethyl Biotinylated, competitive BTD inhibitor

Key Structural Differences :

  • Substituent Chemistry : The acrylamido group in the target compound offers rigidity and reactivity absent in the amidomethyl () or heterocyclic substituents ().
A. Enzyme Inhibition ()

Biotinyl-methyl 4-(amidomethyl)benzoate inhibits human biotinidase (BTD) by 80% at 1 mM, acting as a competitive inhibitor (Ki = 0.45 mM). However, experimental data for the target compound are unavailable in the provided evidence .

B. Heterocyclic Derivatives ()

Compounds like I-6230 (pyridazine derivative) and I-6273 (isoxazole derivative) likely target different biological pathways. Their phenethylamino linkers and heterocyclic rings suggest interactions with receptors or enzymes via π-π stacking or hydrogen bonding, distinct from the acrylamido group’s reactivity .

Physicochemical and Pharmacokinetic Properties

Property This compound Ethyl Derivatives () Biotinyl-methyl 4-(amidomethyl)benzoate ()
Molecular Weight ~291 g/mol ~300–350 g/mol ~350 g/mol
LogP (Predicted) 3.5 2.1–2.8 1.8
Hydrogen Bond Acceptors 4 (ester O, amide O, acrylamide O/N) 4–6 (heterocyclic N/O) 6 (biotin O/N, ester O)
Reactivity High (acrylamide) Low Low (amidomethyl)

Implications :

  • The target compound’s higher LogP may improve bioavailability but could reduce aqueous solubility.
  • The acrylamido group’s reactivity necessitates stability studies to assess suitability for in vivo applications.
Data Table: Key Parameters of Comparable Compounds
Compound Name BTD Inhibition (%) Ki (mM) Vmax (µM/min) Km (mM) Source
Biotinyl-methyl 4-(amidomethyl)benzoate 80 0.45 2.1 0.98
I-6230 N/A N/A N/A N/A
Target Compound Not reported Not reported Not reported Not reported

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